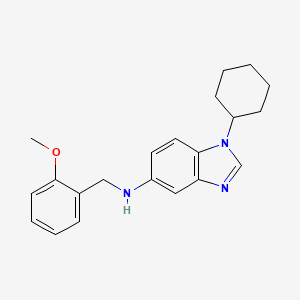![molecular formula C17H25N3O2S B5649261 1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5649261.png)
1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that have been explored for their potential biological activities and chemical properties. Such compounds often feature in the development of new pharmacological agents due to their complex structures and the ability to interact with biological targets. For instance, compounds with the piperidine core structure have been investigated for their roles as inhibitors in various biological pathways, highlighting the significance of studying such molecules (Misra et al., 2004).
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and progressively building up the desired structure through a series of chemical transformations. For example, the synthesis of related compounds has been reported to involve key steps such as cyclization, acylation, and the introduction of specific functional groups that contribute to the molecule's biological activity (Watanabe et al., 1988).
Molecular Structure Analysis
The molecular structure of organic compounds is critical for understanding their chemical reactivity and biological activity. Structural analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide insights into the molecule's conformation, stereochemistry, and electronic properties, which are essential for rational drug design and material science applications (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular structure. Compounds similar to the one have been explored for their ability to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. These reactions are foundational for modifying the compound's structure to enhance its biological activity or to introduce specific tags for analytical purposes (Boyd et al., 1976).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, such as pharmaceutical formulations or material science. Analyzing these properties requires a range of analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility testing (Kakehi et al., 1994).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for its practical applications. Studies on related compounds have explored these aspects through experimental assays and theoretical calculations, aiming to optimize the compound's performance for its intended use, whether in drug development or other chemical applications (Feskov et al., 2019).
特性
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-11-15(23-12(2)19-11)10-18-16(21)13-6-8-20(9-7-13)17(22)14-4-3-5-14/h13-14H,3-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDDRUHWMTDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)
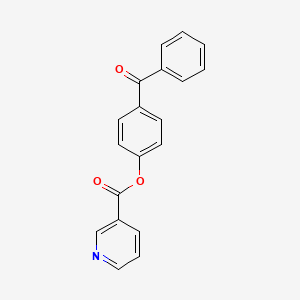
![5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5649197.png)
![6-methyl-2-[(5-methyl-2-furyl)methylene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5649200.png)
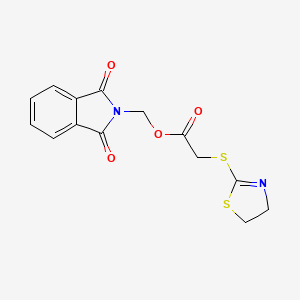
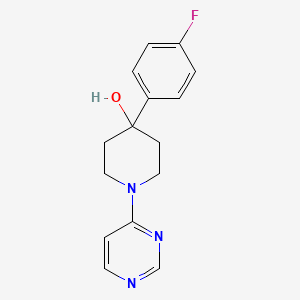
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)
![1-(methoxyacetyl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5649227.png)
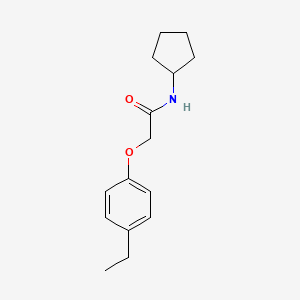

![N-{4-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B5649258.png)
